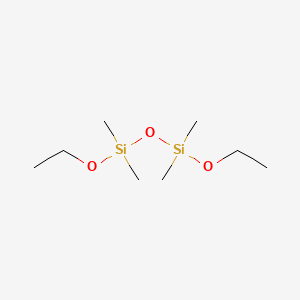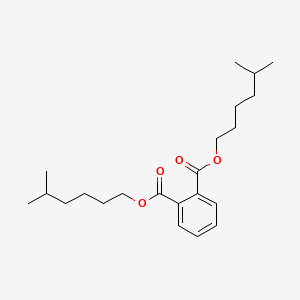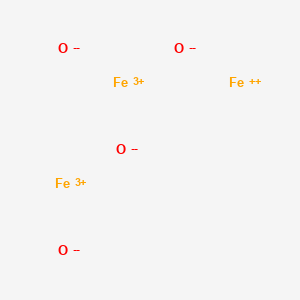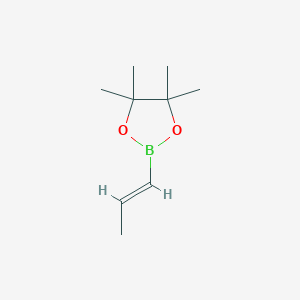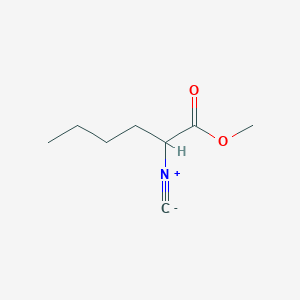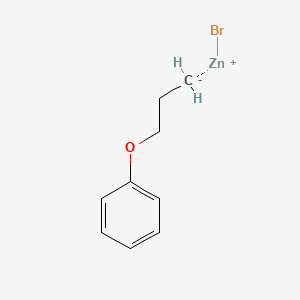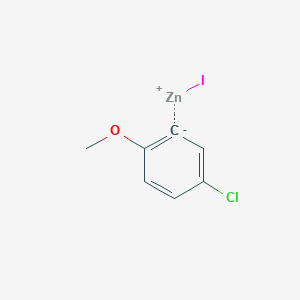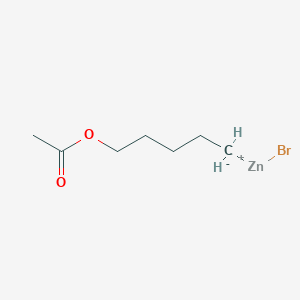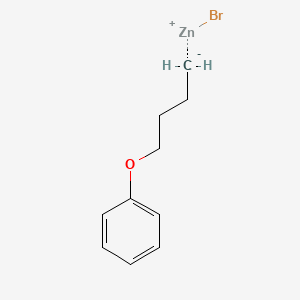
4-Phenoxybutylzinc bromide
Vue d'ensemble
Description
4-Phenoxybutylzinc bromide is a chemical compound with the molecular formula C10H13BrOZn . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 zinc atom . The molecular weight is approximately 294.5 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are known to participate in various types of reactions. For instance, bromination reactions are common in organic chemistry .Applications De Recherche Scientifique
Ion-Pair HPLC Method Development
"4-Phenoxybutylzinc bromide" and its derivatives are used in developing high-performance liquid chromatography (HPLC) methods. A study by Almási, Fischer, & Perjési (2006) discusses a simple and rapid ion-pair HPLC method for quantitating 4-nitrophenol and its conjugates, highlighting the compound's role in chromatographic analyses.
Environmental Impact Analysis
Research by Pan & Zhang (2013) delves into the formation of brominated disinfection byproducts in chlorinated drinking water, indicating the environmental implications of compounds like "this compound".
Endocrine-Disrupting Chemicals Synthesis
Boehme et al. (2010) focus on synthesizing various nonylphenol isomers, including derivatives of "this compound", for biological and environmental studies. These compounds are critical in understanding the environmental impact of endocrine-disrupting chemicals (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).
UV/Persulfate Treatment in Water Purification
Research by Wang, An, Shao, Gao, Du, & Xu (2020) investigates the effects of bromide in the UV/persulfate treatment process, showing the significance of brominated compounds in advanced oxidation processes for water purification.
Formation of Halogenated Byproducts
Kawakami, Nishi, Kishi, & Onodera (2009) study the formation of polybrominated and polychlorinated ethylphenoxyethylphenols during the chlorination of 4-ethylphenol solutions, indicating the role of brominated compounds like "this compound" in the formation of various byproducts (Kawakami, Nishi, Kishi, & Onodera, 2009).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s important to note that the mode of action of a compound typically involves its interaction with its targets and any resulting changes. This could include binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway .
Biochemical Pathways
The specific biochemical pathways affected by 4-Phenoxybutylzinc bromide are currently unknown . Biochemical pathways are sequences of chemical reactions occurring within a cell . They can be affected by various factors, including the presence of certain compounds .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound .
Propriétés
IUPAC Name |
bromozinc(1+);butoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCZGSEOCBABE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





